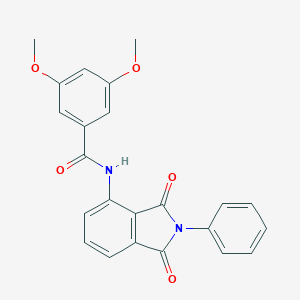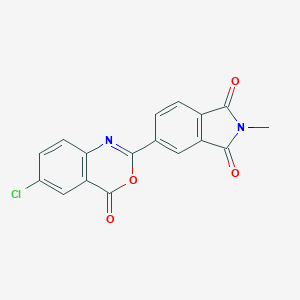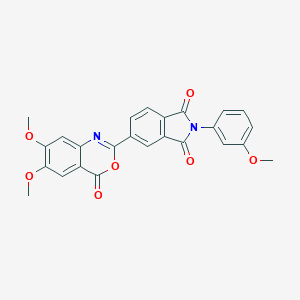![molecular formula C18H17ClN2O2 B303205 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a chemical compound that is commonly referred to as a selective CB2 receptor agonist. It has been found to have potential therapeutic applications in the treatment of various diseases, including inflammation, pain, and cancer.
Mécanisme D'action
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide works by selectively activating the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor leads to a reduction in inflammation and pain, as well as an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide are primarily related to its activation of the CB2 receptor. This leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as a decrease in the production of reactive oxygen species. Additionally, it has been found to increase apoptosis in cancer cells, leading to a reduction in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is its selectivity for the CB2 receptor, which reduces the risk of off-target effects. Additionally, it has been found to have a good safety profile, making it a promising candidate for further clinical development. However, one of the limitations of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are many possible future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide. Finally, more research is needed to determine the optimal dosage and administration route for the compound in various disease models.
Méthodes De Synthèse
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a complex process that involves multiple steps. The first step is the synthesis of 5-chloro-2-aminobenzoxazole, which is then reacted with 3-bromoanisole to form 3-(5-chloro-1,3-benzoxazol-2-yl)anisole. This compound is then reacted with 3-methylbutanoyl chloride in the presence of a base to form N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide.
Applications De Recherche Scientifique
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, it has been found to have anti-cancer properties, making it a potential treatment option for various types of cancer.
Propriétés
Nom du produit |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
|---|---|
Formule moléculaire |
C18H17ClN2O2 |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-11(2)8-17(22)20-14-5-3-4-12(9-14)18-21-15-10-13(19)6-7-16(15)23-18/h3-7,9-11H,8H2,1-2H3,(H,20,22) |
Clé InChI |
SMQYJWYYBUPYOH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
SMILES canonique |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)


![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)




![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)